{1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(3-METHYLBENZYL)PIPERAZINO]METHANONE
Overview
Description
{1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(3-METHYLBENZYL)PIPERAZINO]METHANONE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(3-METHYLBENZYL)PIPERAZINO]METHANONE typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, bases, and solvents such as dichloromethane and ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(3-METHYLBENZYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
In biological research, {1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(3-METHYLBENZYL)PIPERAZINO]METHANONE is studied for its potential as a pharmaceutical agent. It may exhibit activity against certain biological targets, making it a candidate for drug development .
Medicine
The compound’s potential medicinal applications include its use as an anti-inflammatory or anticancer agent. Research is ongoing to determine its efficacy and safety in these roles .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of {1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(3-METHYLBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- {1-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}[4-(3-methylbenzyl)piperazino]methanone
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[1-[(4-chloro-3,5-dimethylphenoxy)methyl]pyrazol-3-yl]-[4-[(3-methylphenyl)methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4O2/c1-18-5-4-6-21(13-18)16-28-9-11-29(12-10-28)25(31)23-7-8-30(27-23)17-32-22-14-19(2)24(26)20(3)15-22/h4-8,13-15H,9-12,16-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPYWFHSWRPRLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=NN(C=C3)COC4=CC(=C(C(=C4)C)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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